An In-depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, a heterocyclic organic compound, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a bromine-substituted pyridine ring with a reactive hydrazine moiety, make it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling, and its significant applications in the development of novel therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.
Core Compound Specifications
| Property | Value | Source |
| CAS Number | 1427195-27-4 | [1] |
| Molecular Formula | C₅H₈BrCl₂N₃ | [1] |
| Molecular Weight | 260.95 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Storage | Store at 4°C under a nitrogen atmosphere. | [2] |
Synthesis and Mechanistic Insights
The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride typically proceeds from readily available pyridine derivatives. A plausible and commonly employed synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.
Conceptual Synthesis Workflow
A logical synthetic pathway commences with 3,5-dibromopyridine. The differential reactivity of the bromine atoms on the pyridine ring allows for a regioselective reaction. The bromine at the 3-position is more susceptible to nucleophilic attack by hydrazine due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.
Caption: Conceptual workflow for the synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibromopyridine in a suitable high-boiling point solvent such as n-butanol or dioxane.
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Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the reaction mixture at room temperature with constant stirring. The use of excess hydrazine drives the reaction towards the monosubstituted product.
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Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent and washed with water to remove excess hydrazine and any inorganic byproducts.
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Formation of Dihydrochloride Salt: The organic layer containing the free base of (5-Bromo-pyridin-3-yl)-hydrazine is then treated with a solution of hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol).
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Isolation and Purification: The precipitated (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum to yield the final product.
Reactivity and Applications in Drug Discovery
The synthetic utility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride lies in the reactivity of its hydrazine group. This functional group is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form various heterocyclic systems.
Gateway to Pyrazole-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of pyrazole derivatives, a scaffold of immense importance in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
The reaction of (5-Bromo-pyridin-3-yl)-hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the construction of the pyrazole ring.
Caption: General reaction scheme for the synthesis of pyrazole derivatives.
The bromine atom on the pyridine ring serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of the resulting kinase inhibitors. Several patents describe the use of substituted pyrazoles as potent p38 kinase inhibitors, highlighting the importance of this scaffold in drug discovery.[1]
Safety and Handling
As with all hydrazine derivatives, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are known to be toxic and potentially carcinogenic.
Spectroscopic Characterization
While a comprehensive, publicly available spectral analysis for this specific compound is limited, the expected spectroscopic data can be inferred from the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as signals for the hydrazine protons. The chemical shifts and coupling constants of the pyridine protons will be influenced by the bromo and hydrazine substituents.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the bromine and hydrazine groups will exhibit characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base, as well as fragmentation patterns characteristic of the bromopyridine and hydrazine moieties.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, as well as aromatic C-H and C=N stretching vibrations of the pyridine ring.
Conclusion
(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its ability to serve as a precursor for pyrazole-based kinase inhibitors underscores its importance to medicinal chemists and researchers in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of the next generation of therapeutic agents.
References
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
- 4. BRPI0912475B8 - compounds as kinase inhibitors, method for producing said compounds and pharmaceutical composition - Google Patents [patents.google.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
